(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine
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Overview
Description
(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C7H8F3NO and a molecular weight of 179.14 g/mol . This compound features a furan ring attached to a trifluoroethylamine group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of furan-2-carbaldehyde with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the furan ring or the trifluoroethylamine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and trifluoroethylamine group can interact with enzymes and receptors in biological systems, leading to various biochemical effects. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the overall physiological response .
Comparison with Similar Compounds
(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds such as:
(Furan-2-ylmethyl)amine: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
(2,2,2-Trifluoroethyl)amine: Lacks the furan ring, which reduces its potential biological activity.
(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)ether: Contains an ether linkage instead of an amine group, altering its chemical and biological properties .
This comparison highlights the unique combination of the furan ring and trifluoroethylamine group in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(furan-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)5-11-4-6-2-1-3-12-6/h1-3,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFHYAWTNYDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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